Cas no 2034524-02-0 (2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone)

2-(1H-Benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a structurally complex heterocyclic compound featuring a benzoimidazole core linked to a fluorinated pyrimidine moiety via a pyrrolidine spacer. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent due to its fluoropyrimidine component, which often enhances binding affinity and metabolic stability. The presence of the benzoimidazole group may contribute to interactions with biological targets, while the ethanone linker offers synthetic versatility for further derivatization. Its well-defined structure and functional group diversity make it a promising intermediate for drug discovery and biochemical research applications.
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone structure
2034524-02-0 structure
Product name:2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
CAS No:2034524-02-0
MF:C19H20FN5O2
MW:369.392807006836
CID:6432202
PubChem ID:119100440

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(benzimidazol-1-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
    • AKOS026690720
    • 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
    • F6478-3472
    • 2034524-02-0
    • 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
    • Inchi: 1S/C19H20FN5O2/c1-2-14-18(20)19(22-11-21-14)27-13-7-8-24(9-13)17(26)10-25-12-23-15-5-3-4-6-16(15)25/h3-6,11-13H,2,7-10H2,1H3
    • InChI Key: UGFIIHNECVAUSW-UHFFFAOYSA-N
    • SMILES: FC1=C(CC)N=CN=C1OC1CN(C(CN2C=NC3C=CC=CC2=3)=O)CC1

Computed Properties

  • Exact Mass: 369.16010306g/mol
  • Monoisotopic Mass: 369.16010306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 73.1Ų

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-3472-3mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6478-3472-10μmol
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6478-3472-50mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F6478-3472-2μmol
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6478-3472-15mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6478-3472-20mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F6478-3472-10mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6478-3472-5μmol
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6478-3472-4mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6478-3472-40mg
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034524-02-0 90%+
40mg
$210.0 2023-05-17

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone Related Literature

Additional information on 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Introduction to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone (CAS No. 2034524-02-0)

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, identified by its CAS number 2034524-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of a benzo[d]imidazole moiety, combined with a pyrrolidine and pyrimidine scaffold, positions this molecule as a promising candidate for further exploration in medicinal chemistry.

The structural composition of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is meticulously designed to interact with biological targets in a highly specific manner. The benzo[d]imidazole ring is known for its role in various bioactive molecules, often serving as a core structure in drugs targeting neurological disorders, cancer, and infectious diseases. Its aromaticity and ability to form hydrogen bonds make it an ideal candidate for binding to proteins and enzymes. The pyrrolidine ring, on the other hand, is frequently incorporated into drug candidates due to its flexibility and capacity to mimic the conformation of natural amino acids, enhancing binding affinity and selectivity.

The 6-ethyl-5-fluoropyrimidine moiety appended to the pyrrolidine ring introduces additional functionality that can modulate the compound's interactions with biological targets. The fluorine atom at the 5-position is particularly noteworthy, as fluorine substitution is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. This structural feature aligns with the growing interest in fluorinated compounds, which have been extensively studied for their enhanced pharmacokinetic properties. The overall architecture of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yloxy)pyrrolidin-1-y l)ethanone suggests that it may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.

In recent years, there has been a surge in research focused on developing novel small molecules with therapeutic potential. The compound in question has been the subject of several studies aimed at elucidating its pharmacological profile. Preliminary investigations have suggested that it may possess inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The combination of the benzo[d]imidazole, pyrrolidine, and fluoropyrimidine moieties is thought to contribute to its ability to disrupt key signaling pathways involved in cell proliferation and survival. These findings are particularly exciting given the ongoing efforts to develop targeted therapies that offer improved efficacy and reduced side effects compared to conventional chemotherapeutic agents.

The synthesis of 2-(1H-benzo[d]imidazol -1 -yl)-1-(3 -((6 -ethyl -5 -fluoropyrimidin -4 - yl )oxy )pyrrol idin -1 - yl )ethanone represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the benzo[d]imidazole core through cyclization reactions, followed by functionalization with the pyrrolidine and fluoropyrimidine moieties through nucleophilic substitution and condensation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex carbon-carbon bonds present in the molecule. The synthetic strategy highlights the importance of innovative methodologies in accessing structurally complex molecules with potential therapeutic value.

The pharmacological evaluation of 2-(1H-benzo[d]imidazol -1 -yl)-1-(3 -((6 -ethyl -5 -fluoropyrimidin -4 - yl )oxy )pyrrol idin -1 - yl )ethanone has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated its ability to inhibit the activity of several target enzymes at submicromolar concentrations. Notably, it shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Additionally, preliminary data suggest that it may exhibit anti-inflammatory properties by modulating the activity of key inflammatory pathways. These findings are consistent with the broader trend toward developing multifunctional therapeutics that address multiple aspects of disease pathology.

The potential therapeutic applications of this compound are broad and span across various disease areas. In oncology, its ability to inhibit CDKs makes it a candidate for development as an anticancer agent. CDKs are overexpressed or mutated in many cancers, making them attractive targets for therapeutic intervention. Furthermore, its anti-inflammatory properties may make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's dual functionality as both an enzyme inhibitor and anti-inflammatory agent positions it as a promising candidate for combination therapy strategies.

Advances in computational chemistry have played a pivotal role in understanding the mechanism of action of 2-(1H-benzo[d]imidazol -1 -yl)-1-(3 -((6 -ethyl -5 -fluoropyrimidin -4 - yl )oxy )pyrrol idin -1 - yl )ethanone . Molecular docking studies have been used to model its interactions with target proteins, providing insights into how it binds and exerts its effects at the molecular level. These simulations have helped identify key residues involved in binding and have guided modifications aimed at improving potency and selectivity. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery, enabling researchers to accelerate the development process while minimizing costs associated with traditional trial-and-error approaches.

The future direction of research on this compound will likely focus on optimizing its pharmacokinetic properties through structure-based drug design principles. Strategies such as prodrug development and molecular optimization will be explored to enhance bioavailability, reduce toxicity, and improve tissue distribution. Additionally, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before moving into human clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

In conclusion,2-( 1 H-benzo[ d ]imidaz ol – 1 – yl ) – 1 – ( 3 – ( ( 6 – ethyl – 5 – fluoro pyrim idin – 4 – yl ) oxy ) py rrol id ine – 1 – yl ) eth an one ( CAS No . 2034524–02–0) represents a significant advancement in medicinal chemistry with substantial potential for therapeutic application . Its unique structural features , combined with promising preclinical data , make it a compelling candidate for further investigation . As research continues , this compound holds promise for addressing unmet medical needs across multiple disease areas . The synergy between synthetic chemistry , computational modeling , and pharmacological evaluation underscores the importance of interdisciplinary approaches in modern drug discovery . With continued innovation , this molecule could one day contribute to improved patient outcomes worldwide .

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